molecular formula C21H20N4O4 B188239 Thaxtomin C CAS No. 140111-05-3

Thaxtomin C

Cat. No.: B188239
CAS No.: 140111-05-3
M. Wt: 392.4 g/mol
InChI Key: IAIWBAHUWORDTI-WMZOPIPTSA-N
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Description

Thaxtomin C is a phytotoxin produced by certain species of the genus Streptomyces, particularly Streptomyces scabiesThis compound, like other thaxtomins, inhibits cellulose synthesis in plant tissues, leading to the characteristic scab lesions on infected plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thaxtomin C can be synthesized through a series of chemical reactions involving the condensation of N-methyl-L-4-nitrotryptophan methyl ester and t-Boc-L-phenylalanine. This dipeptide is then cyclized to form the thaxtomin analogue . The synthesis involves careful control of reaction conditions to ensure the correct formation of the diketopiperazine ring structure.

Industrial Production Methods: Industrial production of thaxtomins, including this compound, often involves the use of genetically engineered Streptomyces strains. For example, the thaxtomin gene cluster from Streptomyces scabies can be cloned and expressed in a nonpathogenic Streptomyces strain such as Streptomyces albus J1074. This method allows for high-yield production of thaxtomins and their analogs .

Scientific Research Applications

Thaxtomin C has several scientific research applications, particularly in the fields of agriculture and plant pathology. It is used as a tool to study the mechanisms of cellulose synthesis inhibition in plants and to develop strategies for controlling common scab disease in potatoes and other crops .

Properties

IUPAC Name

(3S,6S)-3-benzyl-1-methyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-24-18(11-14-12-22-15-8-5-9-17(19(14)15)25(28)29)20(26)23-16(21(24)27)10-13-6-3-2-4-7-13/h2-9,12,16,18,22H,10-11H2,1H3,(H,23,26)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIWBAHUWORDTI-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NC(C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](C(=O)N[C@H](C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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